Ethyl 3-methoxypyrido[1,2-a]indole-10-carboxylate
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Overview
Description
Ethyl 3-methoxypyrido[1,2-a]indole-10-carboxylate is an organic compound with the chemical formula C16H15NO3. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. This compound is known for its white to light yellow solid appearance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Ethyl 3-methoxypyrido[1,2-a]indole-10-carboxylate, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under reflux in methanesulfonic acid and methanol to yield the tricyclic indole . Another method involves the reaction of substituted o-iodoaniline with dicarbonyl compounds, forming the corresponding imine and subsequent cyclization using a base and a catalytic amount of copper(I) iodide .
Industrial Production Methods
Industrial production of this compound involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in bulk, ensuring high purity and quality for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methoxypyrido[1,2-a]indole-10-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid, copper(I) iodide, and various bases. The conditions often involve refluxing in methanol or other solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Fischer indole synthesis yields tricyclic indoles, while the reaction with dicarbonyl compounds can produce various substituted indoles .
Scientific Research Applications
Ethyl 3-methoxypyrido[1,2-a]indole-10-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 3-methoxypyrido[1,2-a]indole-10-carboxylate involves its interaction with various molecular targets and pathways. Indole derivatives are known to form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to various therapeutic effects, such as anticancer and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylic acid esters: These compounds share a similar indole structure and are used in the synthesis of drugs like Arbidol and tropisetron.
N-arylsulfonyl-3-acetylindole derivatives: These compounds are evaluated as HIV-1 inhibitors and possess similar biological activities.
Uniqueness
Ethyl 3-methoxypyrido[1,2-a]indole-10-carboxylate is unique due to its specific structure, which includes a methoxy group and an ethyl ester. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
22991-18-0 |
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Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
ethyl 3-methoxypyrido[1,2-a]indole-10-carboxylate |
InChI |
InChI=1S/C16H15NO3/c1-3-20-16(18)15-12-8-7-11(19-2)10-14(12)17-9-5-4-6-13(15)17/h4-10H,3H2,1-2H3 |
InChI Key |
XIGBYLZYGFWKJY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OC |
Origin of Product |
United States |
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